molecular formula C12H19FOSi B2902562 2-(tert-Butyldimethylsilyl)-3-fluorophenol CAS No. 2288710-06-3

2-(tert-Butyldimethylsilyl)-3-fluorophenol

Cat. No. B2902562
CAS RN: 2288710-06-3
M. Wt: 226.366
InChI Key: LDFXKQDXTTXLNG-UHFFFAOYSA-N
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Description

The tert-Butyldimethylsilyl (TBDMS or TBS) group is a protecting group used in organic chemistry. It is often used for protection of alcohols in organic synthesis .


Synthesis Analysis

TBDMS ethers can be synthesized from alcohols and tert-butyldimethylsilyl chloride . A similar process might be used to synthesize “2-(tert-Butyldimethylsilyl)-3-fluorophenol”, but specific conditions would depend on the particular synthesis .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . The exact structure of “2-(tert-Butyldimethylsilyl)-3-fluorophenol” would need to be determined experimentally.


Chemical Reactions Analysis

TBDMS ethers are stable to a variety of conditions, but can be cleaved by acids or fluoride ions . The reactivity of “2-(tert-Butyldimethylsilyl)-3-fluorophenol” would likely be influenced by these properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyldimethylsilyl)-3-fluorophenol” would depend on its exact structure. TBDMS ethers are generally stable and non-polar .

Mechanism of Action

The mechanism of action of “2-(tert-Butyldimethylsilyl)-3-fluorophenol” would depend on its intended use. For example, if it’s used as a protecting group in organic synthesis, its mechanism of action would involve protection and deprotection of a functional group .

Safety and Hazards

TBDMS compounds can be hazardous. They are often flammable and can cause skin and eye irritation. They may also be harmful if swallowed .

Future Directions

The use of TBDMS and similar groups in organic synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving existing ones, or exploring new applications .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)11-9(13)7-6-8-10(11)14/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXKQDXTTXLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C(C=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyl)-3-fluorophenol

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